

Application Notes and Protocols for HAA-09 in Mouse Models

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Compound of Interest

Compound Name: HAA-09

Cat. No.: B12405083

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of **HAA-09**, a potent oral anti-influenza agent, in mouse models of influenza virus infection. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this compound.

Compound Information

HAA-09 is a novel, orally bioavailable inhibitor of the influenza virus polymerase basic protein 2 (PB2) subunit. By targeting the cap-binding domain of PB2, **HAA-09** effectively blocks the "cap-snatching" mechanism essential for viral mRNA transcription and replication. It has demonstrated potent antiviral activity against influenza A viruses, including oseltamivir-resistant strains, with a favorable safety profile in preliminary studies.

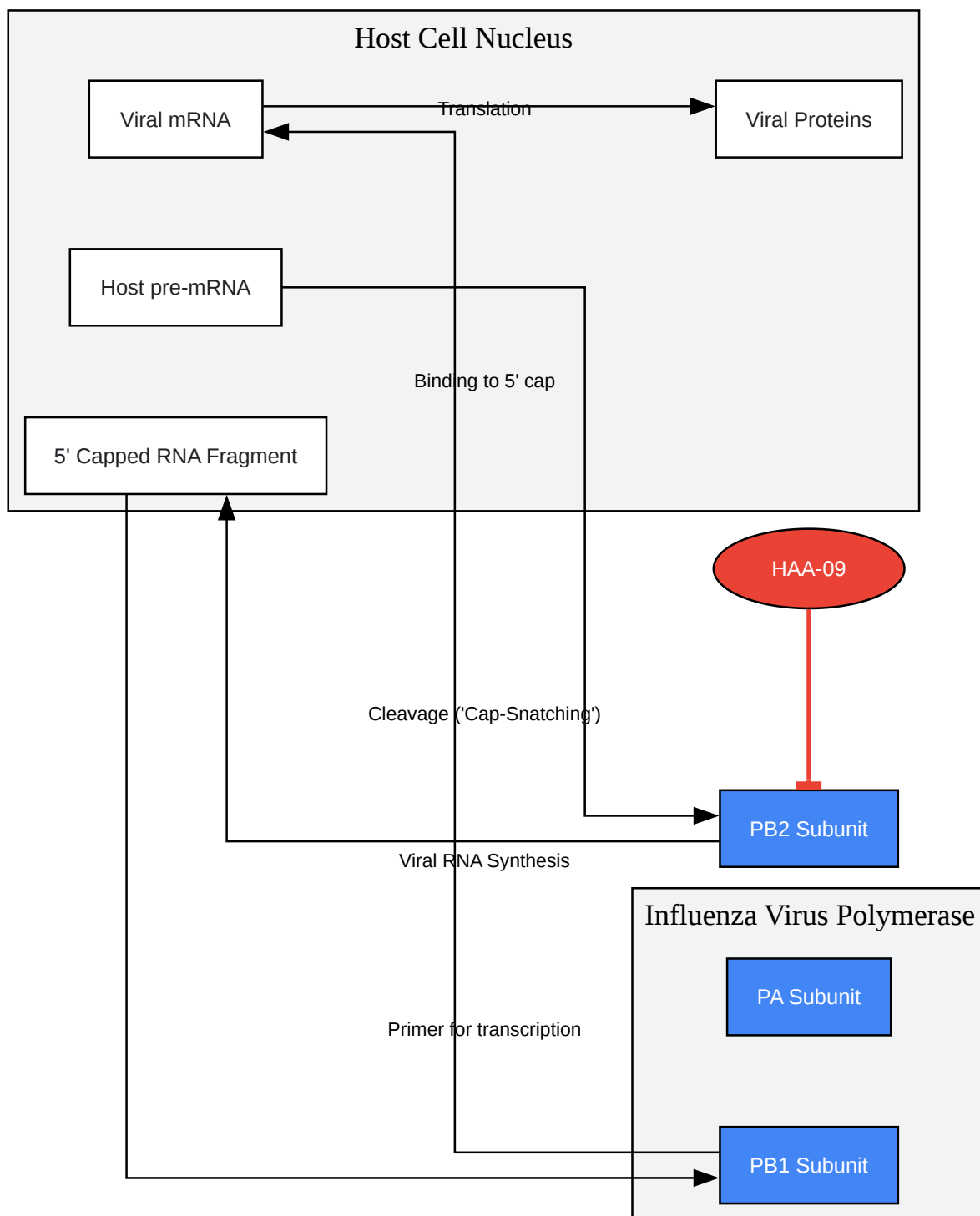
Quantitative Data Summary

The following table summarizes the key in vitro and in vivo parameters of **HAA-09**.

Parameter	Value	Description
EC ₅₀	0.03 µM	The concentration of HAA-09 that results in a 50% reduction in viral replication in cell culture.
IC ₅₀ (PB2)	0.06 µM	The concentration of HAA-09 that inhibits 50% of the PB2 subunit's activity.
Safety Study Dosage (Oral)	40 mg/kg QD	A once-daily oral dose administered to healthy mice for 3 consecutive days to assess safety. [1]
Therapeutic Efficacy Dosage (Oral)	12.5 mg/kg BID	A twice-daily oral dose administered to influenza-infected mice for 9 days, starting 48 hours post-infection. [1]
In Vivo Efficacy (Survival)	85.7%	The survival rate observed in influenza-infected mice treated with 12.5 mg/kg BID of HAA-09. [1]

Signaling Pathway of HAA-09

HAA-09 inhibits the cap-snatching process, a critical step in influenza virus replication. The diagram below illustrates the mechanism of action.



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Caption: Mechanism of **HAA-09** action on the influenza virus PB2 subunit.

Experimental Protocols

Safety Evaluation in Healthy Mice

Objective: To assess the safety and tolerability of **HAA-09** when administered orally to healthy mice.

Materials:

- **HAA-09** compound
- Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
- 6-8 week old healthy BALB/c mice
- Oral gavage needles (20-22 gauge)
- Syringes
- Animal balance

Procedure:

- Preparation of Dosing Solution: Prepare a suspension of **HAA-09** in the vehicle at a concentration suitable for administering 40 mg/kg in a volume of 10 mL/kg. For example, for a 20g mouse, the dose would be 0.8 mg in 0.2 mL.
- Animal Acclimatization: Allow mice to acclimate to the facility for at least 72 hours before the start of the experiment.
- Dosing:
 - Weigh each mouse accurately before dosing.
 - Administer 40 mg/kg of the **HAA-09** suspension orally via gavage once daily (QD) for 3 consecutive days.^[1]
 - A control group should receive the vehicle only.

- Monitoring:
 - Observe the mice for any signs of toxicity, including changes in behavior, appearance, and body weight, at least twice daily.
 - Record body weight daily.
- Endpoint: At the end of the 3-day dosing period, and for a subsequent observation period (e.g., 7 days), continue to monitor the animals. At the study endpoint, mice may be euthanized for tissue collection and histopathological analysis.

Therapeutic Efficacy in an Influenza Mouse Model

Objective: To evaluate the in vivo therapeutic efficacy of **HAA-09** in a lethal influenza virus challenge model.

Materials:

- **HAA-09** compound
- Vehicle solution
- Mouse-adapted influenza A virus (e.g., A/WSN/33 (H1N1))
- 6-8 week old BALB/c mice
- Anesthetic (e.g., isoflurane)
- Oral gavage needles
- Syringes
- Animal balance

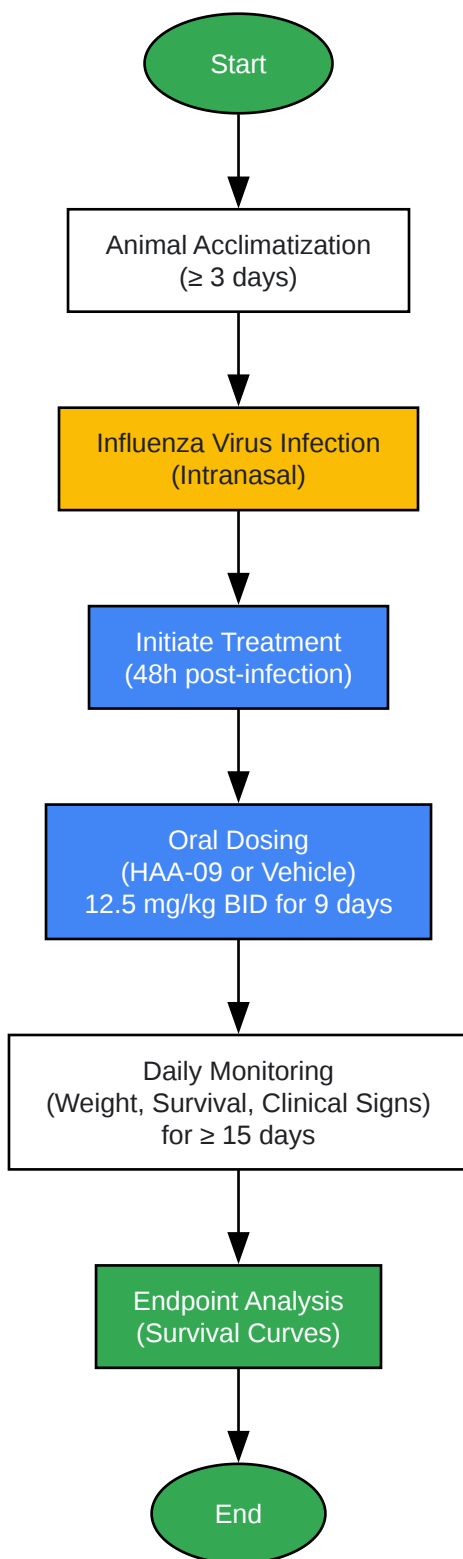
Procedure:

- Influenza Virus Challenge:
 - Lightly anesthetize the mice.

- Infect the mice intranasally with a lethal dose (e.g., 5x LD₅₀) of the mouse-adapted influenza virus in a volume of 50 µL of sterile PBS.
- Treatment Initiation:
 - At 48 hours post-infection, begin oral administration of **HAA-09**.[\[1\]](#)
- Dosing Regimen:
 - Administer 12.5 mg/kg of **HAA-09** orally twice daily (BID) for 9 consecutive days.[\[1\]](#)
 - A control group should receive the vehicle only.
 - A positive control group (e.g., oseltamivir) can also be included.
- Monitoring:
 - Monitor the mice daily for signs of illness, including weight loss, ruffled fur, lethargy, and labored breathing.
 - Record body weight and survival daily for at least 15 days post-infection.[\[1\]](#)
- Endpoint: The primary endpoint is survival. A humane endpoint should be established (e.g., >25% body weight loss).

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo efficacy study of **HAA-09**.



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References

- 1. researchgate.net [researchgate.net]
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